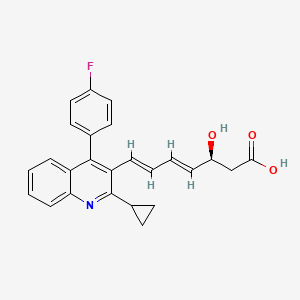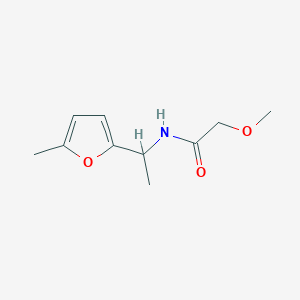
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide is an organic compound with the molecular formula C10H15NO3 This compound is characterized by the presence of a methoxy group, a furan ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide typically involves the reaction of 5-methylfuran-2-carbaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using sodium borohydride to yield the amine. The final step involves the acylation of the amine with acetic anhydride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group and the acetamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or amines.
科学的研究の応用
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Methoxy-N-(1-(5-methylfuran-2-yl)methyl)acetamide
- 2-Methoxy-N-(1-(5-methylfuran-2-yl)propyl)acetamide
Uniqueness
2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide is unique due to the specific positioning of the methoxy and acetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets .
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-methoxy-N-[1-(5-methylfuran-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-7-4-5-9(14-7)8(2)11-10(12)6-13-3/h4-5,8H,6H2,1-3H3,(H,11,12) |
InChIキー |
MGXFSYVAIVKNNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C)NC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


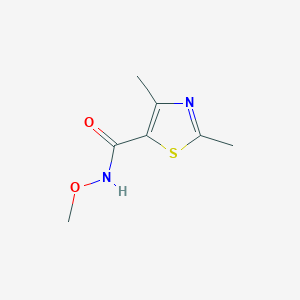
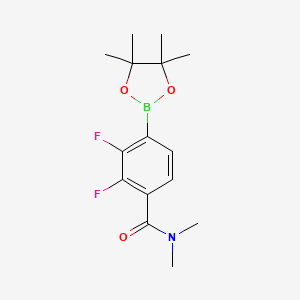

![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
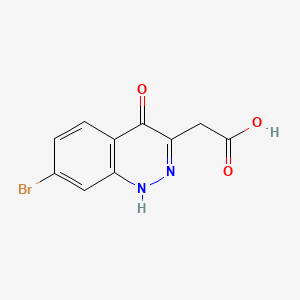
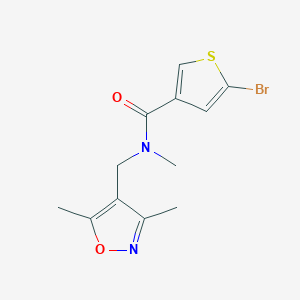
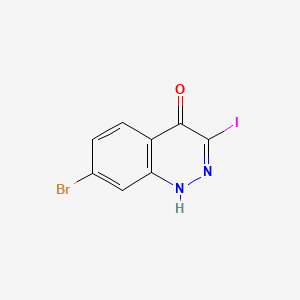
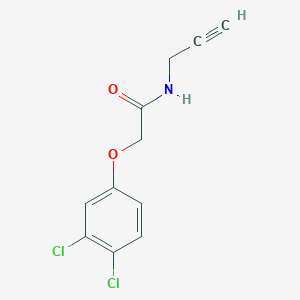
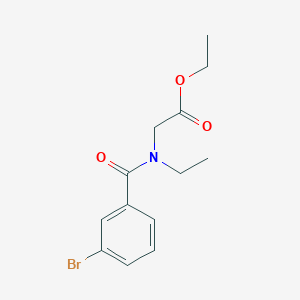
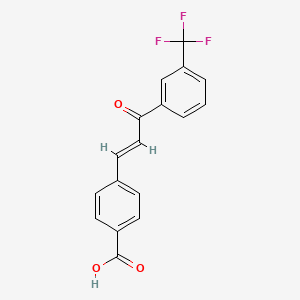

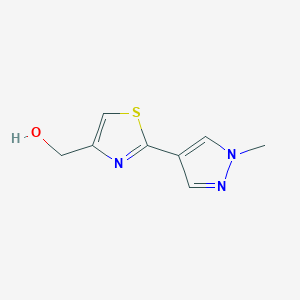
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
